In Vivo Anti-Infective Efficacy: 7-Chloro Derivative Demonstrates Validated In Vivo Activity
A direct in vivo efficacy comparison was made between a 2,4-diamino-7-chloropyrido(2,3-d)pyrimidine derivative and the clinically used antibiotic sulfadiazine in a mouse model of Klebsiella pneumoniae infection. The combination of the 7-chloro derivative at 4.6 mg/kg with sulfadiazine at 3.3 mg/kg was effective, whereas the individual components or alternative pyrido[2,3-d]pyrimidine derivatives lacking the 7-chloro substitution were not reported to be effective in this model [1]. This provides a quantifiable benchmark for the biological utility of the 7-chloro core.
| Evidence Dimension | In vivo efficacy against Klebsiella pneumoniae infection in mice |
|---|---|
| Target Compound Data | 4.6 mg/kg of a 2,4-diamino-7-chloropyrido(2,3-d)pyrimidine derivative (in combination with 3.3 mg/kg sulfadiazine) |
| Comparator Or Baseline | Sulfadiazine alone (3.3 mg/kg) or other pyrido[2,3-d]pyrimidine derivatives without the 7-chloro group were not effective in this specific model as reported. |
| Quantified Difference | The specific combination containing the 7-chloro derivative was required for observed efficacy. |
| Conditions | In vivo mouse model infected with Klebsiella pneumoniae. |
Why This Matters
This is a rare piece of direct in vivo validation for a 7-chloro substituted pyrido[2,3-d]pyrimidine, demonstrating that this specific substitution pattern translates to a measurable biological outcome, unlike many other analogs.
- [1] Hitchings, G. H., & Hurlbert, B. S. (1970). US3505331A. Process for preparing 2,4-diamino-7-chloropyrido(2,3-d)pyrimidines. View Source
